molecular formula C11H10O4 B13999723 3,5-Dioxo-5-phenylpentanoic acid CAS No. 5526-43-2

3,5-Dioxo-5-phenylpentanoic acid

Cat. No.: B13999723
CAS No.: 5526-43-2
M. Wt: 206.19 g/mol
InChI Key: RTPQHRPDDDCSGE-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest in β-Diketones and β-Ketoacids

The scientific investigation of β-dicarbonyl compounds, the class to which 3,5-Dioxo-5-phenylpentanoic acid belongs, has a well-established history that traces back to the 19th century. Foundational studies on molecules such as acetoacetic ester were pivotal in elucidating the distinct reactivity of compounds containing a methylene (B1212753) group positioned between two carbonyl groups. This specific arrangement results in a notable increase in the acidity of the α-protons, facilitating the formation of stable enolates. These enolates are crucial intermediates in a wide range of carbon-carbon bond-forming reactions. umb.edu

Initial research into β-ketoacids was centered on their synthesis and their hallmark characteristic of undergoing decarboxylation when heated to form ketones. umb.edu This reactivity became a fundamental principle in organic synthesis. The expansion of these investigations to include β-diketones highlighted their comparable capacity to generate stable enolates and their effectiveness in the synthesis of heterocyclic compounds and more elaborate acyclic molecules. organicreactions.orgacs.org The advent of seminal reactions like the Claisen condensation and the Knoevenagel condensation further cemented the role of β-dicarbonyl compounds as adaptable building blocks in the field of synthetic organic chemistry.

Structural Significance within Multicarbonyl Systems

The molecular structure of 3,5-Dioxo-5-phenylpentanoic acid is particularly noteworthy due to its multiple reactive centers. As a 1,3-dicarbonyl compound, it exists in a state of tautomeric equilibrium between its diketo and enol forms. The enol form gains stability through intramolecular hydrogen bonding, which creates a six-membered ring and consequently influences its chemical behavior. cdnsciencepub.com

The inclusion of a terminal carboxylic acid group introduces an additional dimension of reactivity and synthetic potential. This acidic functional group can readily undergo reactions like esterification and amidation, which can proceed independently of the β-diketone portion of the molecule. Moreover, the entire molecule can be conceptualized as a versatile framework. The phenyl group offers a location for aromatic substitution reactions, while the reactive methylene group situated between the two carbonyls serves as a nucleophilic center, ideal for alkylation and acylation reactions. This multifunctional character enables the methodical and controlled assembly of more complex molecular designs.

Overview of Research Trajectories for 3,5-Dioxo-5-phenylpentanoic Acid

Initial research efforts concerning 3,5-Dioxo-5-phenylpentanoic acid and its derivatives have predominantly focused on their use as precursors for synthesizing heterocyclic compounds. amazonaws.comfrontiersin.orgresearchgate.netnih.gov The 1,3-dicarbonyl system is exceptionally well-suited for condensation reactions with binucleophiles, such as hydrazines and hydroxylamines, leading to the formation of five- and six-membered rings like pyrazoles and isoxazoles.

More contemporary studies have begun to examine the compound's utility in multicomponent reactions, where three or more reactants are combined in a single reaction vessel to produce a complex product. The multiple reactive sites on 3,5-Dioxo-5-phenylpentanoic acid make it an excellent substrate for these types of transformations, facilitating the efficient creation of diverse molecular libraries. There is also an increasing focus on the potential of its metal complexes, in which the β-diketone can function as a bidentate ligand, for uses in catalysis and materials science.

Rationale for Comprehensive Academic Investigation

A detailed academic study of 3,5-Dioxo-5-phenylpentanoic acid is justified by its status as an adaptable and relatively under-utilized synthetic intermediate. While the general reactivity of β-diketones and β-ketoacids is well-documented, the unique interplay of these functional groups within a single molecule, which is further modified by a phenyl ring, opens up distinct synthetic possibilities. A more profound comprehension of its reactivity patterns, the factors that control its tautomeric equilibrium, and its performance under a broader spectrum of reaction conditions could lead to the discovery of new synthetic routes to valuable target molecules.

Furthermore, a thorough investigation would enrich the wider field of organic synthesis by offering a detailed case study of a multifunctional building block. The knowledge acquired could guide the development of innovative synthetic strategies and the creation of novel reagents. The potential for this compound to act as a scaffold for generating biologically active molecules and advanced materials further highlights the necessity of a systematic and in-depth exploration of its chemical characteristics and synthetic applications.

Properties

CAS No.

5526-43-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3,5-dioxo-5-phenylpentanoic acid

InChI

InChI=1S/C11H10O4/c12-9(7-11(14)15)6-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

RTPQHRPDDDCSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dioxo 5 Phenylpentanoic Acid and Its Precursors

Convergent and Divergent Synthetic Routes to 3,5-Dioxo-5-phenylpentanoic Acid

Convergent and divergent strategies offer flexible pathways to 3,5-dioxo-5-phenylpentanoic acid and its derivatives, allowing for the construction of the carbon skeleton through various bond-forming reactions.

Claisen Condensation and Related Enolate-Mediated Approaches

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, represents a classical approach to β-keto esters, which are precursors to β,δ-diketo acids. This reaction involves the condensation of two ester molecules, or a ketone and an ester, in the presence of a strong base to form a β-keto ester or a β-diketone.

A plausible route to an ester of 3,5-dioxo-5-phenylpentanoic acid involves a crossed Claisen condensation between ethyl benzoylacetate and ethyl acetate. In this reaction, a strong base, such as sodium ethoxide, would be used to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of ethyl benzoylacetate. Subsequent elimination of an ethoxide ion would yield the corresponding β,δ-diketo ester. The final step would involve the hydrolysis of the ester to the desired 3,5-dioxo-5-phenylpentanoic acid.

Enolate-mediated approaches are also crucial in the synthesis of derivatives of 3,5-dioxo-5-phenylpentanoic acid. For instance, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a reduced derivative, has been achieved through an Evans aldol (B89426) addition. nih.gov This method involves the reaction of the titanium enolate of an (R)-N-acetyloxazolidinone with 3-phenylpropanal (B7769412). nih.gov This reaction proceeds with high diastereoselectivity, and the resulting product can be hydrolyzed to furnish the desired optically active hydroxy acid. nih.gov

Strategies Involving Methyl 3,5-Dioxo-5-phenylpentanoate

While direct synthetic routes starting from methyl 3,5-dioxo-5-phenylpentanoate to the corresponding carboxylic acid are not extensively detailed in the available literature, the conversion would logically involve the selective hydrolysis of the methyl ester. This transformation can typically be achieved under basic conditions, for example, using a solution of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification. Care must be taken to control the reaction conditions to avoid potential side reactions, such as cleavage of the β-dicarbonyl system.

The synthesis of the precursor, methyl 3,5-dioxo-5-phenylpentanoate, can be accomplished through various methods. One common approach is the reaction of a methyl ester of a β-keto acid with a suitable acylating agent.

Preparation from 2,5-Dioxo-5-phenylpentanoic Acid Esters

The synthesis of 3,5-dioxo-5-phenylpentanoic acid from its 2,5-dioxo isomer is not a commonly reported transformation. Such a conversion would necessitate a skeletal rearrangement, which could be mechanistically complex and challenging to achieve selectively. Standard synthetic methodologies typically focus on building the carbon skeleton in the desired 3,5-dioxo orientation from the outset.

Other Novel Preparative Procedures

Recent advancements in synthetic methodology have provided novel routes to β-diketones and their derivatives. A patent discloses a method for the preparation of tert-butyl 6-chloro-3,5-dioxohexanoate from a Meldrum's acid derivative. google.com This approach avoids the use of strong metal-containing bases like lithium or magnesium and is reported to provide higher yields and purer products. google.com While this example does not produce 3,5-dioxo-5-phenylpentanoic acid directly, the underlying strategy using Meldrum's acid as a reactive methylene (B1212753) component could potentially be adapted for its synthesis.

Another innovative approach involves the condensation reaction of 3-phenylpropanal with malonic acid to produce 5-phenyl-2-pentenoic acid and/or 5-phenyl-3-pentenoic acid, which are then hydrogenated to yield 5-phenylpentanoic acid. google.com Although this method produces a saturated carboxylic acid, it demonstrates a creative use of condensation and reduction steps that could potentially be modified to introduce the desired keto functionalities.

Chemo-, Regio-, and Stereoselective Synthesis of 3,5-Dioxo-5-phenylpentanoic Acid Derivatives

The selective synthesis of derivatives of 3,5-dioxo-5-phenylpentanoic acid, particularly those with controlled stereochemistry, is of great interest for the preparation of chiral building blocks.

Biocatalytic Approaches for Stereoselective Reductions to Hydroxy-oxoesters

Biocatalysis has emerged as a powerful tool for the chemo-, regio-, and enantioselective reduction of dicarbonyl compounds. nih.gov The enzymatic reduction of β,δ-diketo esters offers a highly efficient route to chiral hydroxy-oxoesters, which are valuable synthetic intermediates. nih.gov

A study on the biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate demonstrated the effectiveness of using two different enantiocomplementary biocatalysts. nih.gov The use of an alcohol dehydrogenase from Lactobacillus brevis (recLBADH) resulted in the formation of the (S)-5-hydroxy-3-oxoester with high enantiomeric excess. nih.gov Conversely, employing Baker's yeast led to the corresponding (R)-enantiomer. nih.gov These enzymatic reductions are highly regioselective, targeting only one of the two keto groups.

Further research has shown that various alcohol dehydrogenases can be utilized for the asymmetric reduction of a wide range of ketones and β-keto esters, often with excellent enantioselectivity. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of numerous prochiral ketones and β-keto esters. nih.gov

The table below summarizes key findings from biocatalytic reductions of β,δ-diketo esters and related compounds.

Enzyme/BiocatalystSubstrateProductEnantiomeric Excess (ee)YieldReference
Lactobacillus brevis ADH (recLBADH)tert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate>99%72% nih.gov
Baker's Yeasttert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate90-94%50% nih.gov
Lactobacillus brevis ADH (recLBADH)tert-Butyl 3,5-dioxo-hexanoatetert-Butyl (R)-5-hydroxy-3-oxohexanoate99.4%- nih.gov
Lactobacillus brevis ADH (recLBADH)tert-Butyl 3,5-dioxo-heptanoatetert-Butyl (R)-5-hydroxy-3-oxohexanoate98.1%- nih.gov
Acinetobacter calcoaceticus SC 13876Ethyl 3,5-dioxo-6-(benzyloxy)hexanoateEthyl (3S,5S)-3,5-dihydroxy-6-(benzyloxy)hexanoate97%85% researchgate.net

These biocatalytic methods provide a green and efficient alternative to traditional chemical reductions, offering access to highly enantiopure hydroxy-oxoesters that are valuable precursors in the synthesis of complex molecules.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3,5 Dioxo 5 Phenylpentanoic Acid

Acid-Catalyzed Transformations and Cyclizations

Under acidic conditions, 3,5-dioxo-5-phenylpentanoic acid can undergo a variety of transformations, most notably intramolecular cyclization reactions. The presence of a proton source can activate the carbonyl groups, rendering them more susceptible to nucleophilic attack. For instance, the carboxylic acid moiety can act as an internal nucleophile, leading to the formation of lactone derivatives.

One potential acid-catalyzed transformation involves the intramolecular aldol (B89426) condensation. Protonation of one of the carbonyl oxygens increases the electrophilicity of the carbonyl carbon, facilitating the attack by the enol form of the other keto group. This can lead to the formation of a six-membered ring, which upon dehydration, would yield a cyclic α,β-unsaturated ketone.

Furthermore, in the presence of strong acids and a suitable dehydrating agent, the compound could potentially undergo cyclization to form a pyran-2,4-dione derivative. The reaction would proceed through the formation of an acylium ion, followed by an intramolecular electrophilic attack on the enolized β-dicarbonyl system.

Reaction TypeProduct ClassCatalystKey Intermediates
Intramolecular Aldol CondensationCyclic β-hydroxy ketoneAcidEnol, Protonated carbonyl
Dehydration of Aldol AdductCyclic α,β-unsaturated ketoneAcidCarbocation
Intramolecular AcylationPyran-2,4-dioneStrong Acid/Dehydrating AgentAcylium ion, Enol

Nucleophilic Additions and Condensation Reactions

The carbonyl groups of 3,5-dioxo-5-phenylpentanoic acid are prime targets for nucleophilic attack. libretexts.org A wide range of nucleophiles, including amines, alcohols, and organometallic reagents, can add to one or both of the keto groups. libretexts.org The regioselectivity of these additions can often be controlled by the reaction conditions and the nature of the nucleophile.

For example, primary amines can react with the dicarbonyl moiety to form enaminones, which are valuable intermediates in their own right. If a diamine is used, this can lead to the formation of heterocyclic structures like benzodiazepines or other related diazepines.

Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can also be expected. These Knoevenagel-type condensations would lead to the formation of new carbon-carbon bonds and highly functionalized products.

Here's a table summarizing some potential nucleophilic additions and condensations:

NucleophileReaction TypeProduct Type
Primary AmineCondensationEnaminone
DiamineCondensation/CyclizationDiazepine derivative
MalononitrileKnoevenagel CondensationSubstituted alkene
Ethyl CyanoacetateKnoevenagel CondensationSubstituted alkene
Organometallic ReagentsNucleophilic AdditionTertiary alcohols

Involvement in Wittig-Type Reactions and Related Phosphine-Catalyzed Processes

The Wittig reaction, a cornerstone of alkene synthesis, can be applied to 3,5-dioxo-5-phenylpentanoic acid to convert one or both of the carbonyl groups into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orglibretexts.orglumenlearning.com The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.comwikipedia.orglibretexts.orglumenlearning.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

In addition to the classic Wittig reaction, phosphine-catalyzed processes have emerged as powerful tools in organic synthesis. For instance, phosphines can catalyze the [3+2] annulation of allenes with electron-deficient alkenes. While direct application to 3,5-dioxo-5-phenylpentanoic acid is not widely reported, its derivatives could potentially participate in such reactions.

A notable example of a related process is the phosphine-catalyzed aza-Wittig reaction. In a study by Ding, Huang, and co-workers, aza-Wittig reactions of anhydrides were developed, based on a phosphine/phosphine oxide catalytic cycle. nih.gov This suggests that with appropriate derivatization, the carboxylic acid group of 3,5-dioxo-5-phenylpentanoic acid could be made to participate in similar transformations.

ReactionReagentProduct
Wittig ReactionPhosphonium ylideAlkene
Aza-Wittig ReactionImidophosphoraneImine

Reaction Mechanisms of Pyranone Ring Formation and Related Heterocycle Synthesis

3,5-Dioxo-5-phenylpentanoic acid is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a pyranone ring. The formation of a 4-hydroxy-6-phenyl-2-pyrone, for instance, can be achieved through an intramolecular cyclization followed by dehydration. This process is typically catalyzed by an acid or a base.

The mechanism for acid-catalyzed pyranone formation likely involves the following steps:

Protonation of one of the carbonyl oxygens.

Enolization of the other keto group.

Intramolecular attack of the enol on the protonated carbonyl, forming a six-membered ring.

Dehydration to yield the α,β-unsaturated lactone, which is the pyranone ring.

Furthermore, this versatile compound can be used in multicomponent reactions to construct more complex heterocyclic systems. For example, a reaction with an aldehyde and a nitrogen source, like ammonia (B1221849) or an amine, could lead to the formation of dihydropyridine (B1217469) derivatives. Such reactions are of great interest in medicinal chemistry due to the prevalence of the dihydropyridine scaffold in bioactive molecules.

Enol-Keto Tautomerism and its Impact on Reactivity

Like other β-dicarbonyl compounds, 3,5-dioxo-5-phenylpentanoic acid exists as an equilibrium mixture of keto and enol tautomers. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com This tautomerism has a profound impact on its reactivity. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com The enol form, which can be stabilized by intramolecular hydrogen bonding, is a key intermediate in many of the reactions discussed above. masterorganicchemistry.comyoutube.com

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and the presence of acids or bases. orientjchem.org In nonpolar solvents, the enol form is often favored due to the stability gained from the intramolecular hydrogen bond. orientjchem.org In contrast, polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the keto form. orientjchem.org

The enol tautomer is a nucleophile and can react with various electrophiles. For example, halogenation of 3,5-dioxo-5-phenylpentanoic acid would likely proceed through the enol form. The electron-rich double bond of the enol would attack the halogen, leading to the formation of an α-halo-β-dicarbonyl compound.

The relative proportions of the keto and enol forms can be quantified using techniques like NMR spectroscopy. The chemical shifts of the protons involved in the tautomerism, particularly the enolic proton and the α-protons, provide a clear indication of the position of the equilibrium.

TautomerKey Structural FeatureReactivity
KetoTwo C=O groupsElectrophilic at carbonyl carbons
EnolC=C-OH groupNucleophilic at the α-carbon

Derivatization Strategies and Synthesis of Analogues of 3,5 Dioxo 5 Phenylpentanoic Acid

Esterification and Amidation for Functionalization

The carboxylic acid moiety of 3,5-dioxo-5-phenylpentanoic acid is a prime site for functionalization through esterification and amidation reactions. These transformations not only modify the physicochemical properties of the parent molecule but also serve as a gateway for introducing further structural diversity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach involves the reaction of the acid with an alcohol in the presence of an acid catalyst. For instance, reaction with ethyl alcohol would yield ethyl 3,5-dioxo-5-phenylpentanoate. nih.gov Modern esterification techniques often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for coupling with more complex alcohols. jocpr.com Another approach involves the use of dialkylcarbonates in an alcohol-containing solvent, which can proceed without the need for an external acid or base catalyst. google.com

Amidation: The synthesis of amides from 3,5-dioxo-5-phenylpentanoic acid can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, this reaction is often facilitated by coupling agents to form an activated intermediate, which then readily reacts with the amine. The resulting amides can serve as precursors for the synthesis of more complex nitrogen-containing heterocycles.

These functionalization strategies are fundamental in medicinal chemistry for creating prodrugs or for fine-tuning the pharmacokinetic properties of a lead compound.

Synthesis of Pyran and Pyrone Derivatives from 3,5-Dioxo-5-phenylpentanoic Acid Scaffolds

The 1,3-dicarbonyl motif within the 3,5-dioxo-5-phenylpentanoic acid structure is a key synthon for the construction of pyran and pyrone rings, which are prevalent in many biologically active compounds. nih.gov

Pyran Synthesis: The synthesis of pyran derivatives often proceeds through multicomponent reactions. nih.govencyclopedia.pub A common strategy involves the reaction of the β-dicarbonyl portion of the molecule with an aldehyde and a source of active methylene (B1212753), such as malononitrile (B47326), in the presence of a catalyst. nih.govencyclopedia.pub This typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. encyclopedia.pub The use of heterogeneous catalysts is gaining prominence in these syntheses due to their environmental benefits and reusability. encyclopedia.pub

Pyrone Synthesis: The formation of pyrone rings can be achieved through various cyclization strategies. For example, intramolecular condensation of the 3,5-dioxo-5-phenylpentanoic acid could potentially lead to a pyrone derivative under dehydrating conditions. Another approach involves the reaction with specific reagents that facilitate ring closure. For instance, 4-hydroxy-6-phenyl-2H-pyran-2-one is a known derivative that can be synthesized from related precursors. chemsynthesis.com

The diverse biological activities of pyran and pyrone derivatives underscore the importance of these synthetic transformations.

Formation of Oxadiazole and Other Nitrogen-Containing Heterocyclic Analogues

The versatile reactivity of 3,5-dioxo-5-phenylpentanoic acid extends to the synthesis of a wide array of nitrogen-containing heterocycles, including oxadiazoles, triazoles, and pyridines. mdpi.comfrontiersin.orgmdpi.com

Oxadiazole Synthesis: The formation of 1,3,4-oxadiazoles can be achieved by converting the carboxylic acid moiety to a hydrazide, followed by cyclization. nih.govnih.gov The hydrazide can be prepared by reacting the corresponding ester with hydrazine (B178648) hydrate. Subsequent reaction of the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, one-pot syntheses from carboxylic acids using reagents like Deoxo-Fluor have also been developed. researchgate.net

Other Nitrogen-Containing Heterocycles:

Triazoles: These five-membered rings with three nitrogen atoms can be synthesized from derivatives of 3,5-dioxo-5-phenylpentanoic acid. mdpi.comfrontiersin.org For example, the "click chemistry" approach involving the reaction of an azide (B81097) with an alkyne is a powerful method for constructing 1,2,3-triazoles. frontiersin.org

Pyridines: The synthesis of pyridine (B92270) rings can be accomplished through various condensation reactions. mdpi.com For instance, a gold-catalyzed reaction of a propargylamine (B41283) with a carbonyl compound, such as a derivative of 3,5-dioxo-5-phenylpentanoic acid, can lead to the formation of substituted pyridines. mdpi.com

Pyrazolines: Reaction of the β-dicarbonyl moiety with hydrazines can lead to the formation of pyrazoline derivatives. For example, reaction with a thiosemicarbazide (B42300) derivative of a related β-keto ester followed by cyclization has been reported to yield substituted pyrazolines. researchgate.net

The synthesis of these heterocyclic analogues is of significant interest due to their wide range of pharmacological activities. mdpi.comfrontiersin.org

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of compounds derived from 3,5-dioxo-5-phenylpentanoic acid, it is essential to synthesize a library of analogues with diverse substituents on the phenyl ring and at various positions on the main chain.

Substitution on the Phenyl Ring: The introduction of different functional groups on the phenyl ring can significantly influence the biological activity of the resulting compounds. This can be achieved by starting with appropriately substituted benzoyl chlorides in the initial synthesis of the 3,5-dioxo-5-phenylpentanoic acid scaffold. Alternatively, functional group interconversions on the pre-formed phenyl ring can be performed.

Modification of the Pentanoic Acid Chain: The pentanoic acid chain offers multiple sites for modification.

At the C2 and C4 positions: The methylene groups at these positions are activated by the adjacent carbonyl groups and can be functionalized through various reactions, such as alkylation or condensation.

At the C3 and C5 positions: The carbonyl groups themselves can be modified, for example, through reduction to hydroxyl groups or conversion to other functional groups.

These modifications allow for a systematic investigation of how different structural features impact the biological profile of the molecule, which is a cornerstone of drug discovery and development. nih.govresearchgate.net

Ring Transformations and Rearrangements Involving 3,5-Dioxo-5-phenylpentanoic Acid Motifs

The 3,5-dioxo-5-phenylpentanoic acid scaffold can participate in various ring transformation and rearrangement reactions, leading to the formation of novel cyclic and polycyclic structures. encyclopedia.pubmdpi.com

Ring Transformations: These reactions involve the conversion of one heterocyclic system into another. For instance, a pyrone derivative synthesized from 3,5-dioxo-5-phenylpentanoic acid could potentially undergo a ring transformation reaction upon treatment with a suitable nucleophile, leading to a different heterocyclic core. encyclopedia.pubmdpi.com Three-component ring transformations are particularly powerful for generating structural diversity. encyclopedia.pubmdpi.com

Rearrangements: The presence of multiple functional groups in 3,5-dioxo-5-phenylpentanoic acid and its derivatives can facilitate various molecular rearrangements. Acid-catalyzed rearrangements, for example, can lead to the formation of isomeric structures or entirely new ring systems. researchgate.net These rearrangements are often driven by the formation of more stable intermediates or products. For instance, the β-hydroxy ketone motif, which can be derived from the reduction of the diketone, is a common structural unit in natural products and can undergo various transformations. nih.govsemanticscholar.org

These advanced synthetic strategies open up avenues to novel and complex molecular architectures that would be difficult to access through more conventional synthetic routes.

Computational and Theoretical Investigations of 3,5 Dioxo 5 Phenylpentanoic Acid

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3,5-Dioxo-5-phenylpentanoic acid. These studies focus on how electrons are distributed across the molecule, which dictates its stability, reactivity, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential, near acidic protons) regions. This mapping is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for 3,5-Dioxo-5-phenylpentanoic Acid (Keto Tautomer) Note: These values are representative examples of what a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) would yield and are for illustrative purposes.

PropertyCalculated ValueSignificance
Total Energy(Example) -725.4 HartreeA measure of the molecule's overall thermodynamic stability.
HOMO Energy(Example) -6.8 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy(Example) -2.1 eVIndicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap(Example) 4.7 eVCorrelates with chemical stability and the energy of the lowest electronic transition.
Dipole Moment(Example) 3.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis and Interconversion Pathways

3,5-Dioxo-5-phenylpentanoic acid is not a rigid structure; it exists as an equilibrium of multiple forms, or tautomers, primarily the diketo and enol forms. The interconversion between these tautomers is a dynamic process with a specific energy barrier. Computational analysis is essential for determining the relative stabilities of these different structures and the pathways for their interconversion.

The primary tautomeric equilibrium involves the diketo form and two possible chelated enol forms, where a proton moves from the central carbon (C4) to one of the adjacent carbonyl oxygens, forming a stable six-membered ring via an intramolecular hydrogen bond. DFT calculations can precisely determine the geometries and relative energies of these tautomers. Studies on analogous phenyl β-diketones consistently show that the enol form is significantly more stable than the diketo form,

Applications of 3,5 Dioxo 5 Phenylpentanoic Acid in Advanced Organic Synthesis

Role as a Precursor for Natural Product Synthesis

While direct utilization of 3,5-Dioxo-5-phenylpentanoic acid is a key step, its reduced form, (3S)-Hydroxy-5-phenylpentanoic acid, has been more extensively documented as a crucial chiral building block in the asymmetric synthesis of several bioactive natural products. mdpi.comkribb.re.kr The 3,5-dioxo acid serves as the immediate precursor to this hydroxy acid through stereoselective reduction of the ketone functional group. This strategic reduction is a gateway to constructing the core structures of various diarylpentanoids and diarylheptanoids, many of which exhibit interesting medicinal properties. mdpi.com

The synthesis of these natural products often leverages the β-hydroxy ketone or 1,3-diol functionalities, which are inherent to the structure of (3S)-Hydroxy-5-phenylpentanoic acid. mdpi.com A common synthetic strategy involves converting the chiral acid into a Weinreb amide. This intermediate then readily reacts with organometallic reagents to form the carbon skeleton of the target natural products with high optical purity. mdpi.comkribb.re.kr

Notable examples of natural products synthesized using this approach include:

(S)-Daphneolone: A diarylpentanoid found in various plant species. mdpi.com

(S)-Dihydroyashabushiketol: Another member of the diarylpentanoid family. mdpi.com

(3S,5S)-yashabushidiol B: A diarylheptanoid for which a formal synthesis has been developed from the pentanoic acid derivative. mdpi.com

Natural ProductClassificationSynthetic Precursor
(S)-DaphneoloneDiarylpentanoid(3S)-Hydroxy-5-phenylpentanoic acid
(S)-DihydroyashabushiketolDiarylpentanoid(3S)-Hydroxy-5-phenylpentanoic acid
(3S,5S)-yashabushidiol BDiarylheptanoid(3S)-Hydroxy-5-phenylpentanoic acid

Building Block for Complex Polyketide-Like Structures

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. The structural framework of 3,5-Dioxo-5-phenylpentanoic acid is analogous to the poly-β-keto chains that are central intermediates in polyketide biosynthesis.

A recent study has indicated that diarylpentanoids, the very class of natural products synthesized from derivatives of 3,5-Dioxo-5-phenylpentanoic acid, can serve as substrates for polyketide synthases. mdpi.com This finding suggests a biosynthetic link and highlights the potential of the pentanoic acid scaffold in the generation of polyketide-like molecules. While the direct incorporation of 3,5-Dioxo-5-phenylpentanoic acid as an extender unit in engineered PKS systems is an area ripe for exploration, its role as a precursor to PKS substrates underscores its importance in accessing complex molecular architectures that mimic natural polyketides.

Intermediate in the Construction of Biologically Relevant Heterocycles

The 1,3-dicarbonyl motif within 3,5-Dioxo-5-phenylpentanoic acid is a classic functional group for the synthesis of a wide variety of heterocyclic compounds. This reactivity allows for the construction of six-membered rings through condensation reactions with various dinucleophiles.

One documented example is the formation of a pyranone derivative. The cyclization of 3,5-Dioxo-5-phenylpentanoic acid can lead to the formation of 4-hydroxy-6-phenyl-2H-pyran-2-one. chemsynthesis.com This transformation highlights the inherent reactivity of the dicarbonyl system to form stable heterocyclic structures.

Furthermore, the structure of 3,5-Dioxo-5-phenylpentanoic acid makes it an ideal, though not yet widely reported, substrate for well-established multicomponent reactions that form heterocycles:

Pyridinone Synthesis: In reactions analogous to the Hantzsch pyridine (B92270) synthesis, a 1,3-dicarbonyl compound can react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an amine, to form dihydropyridines, which can then be oxidized to pyridines or pyridinones. nih.govwikipedia.orgorganic-chemistry.org The reaction of 3,5-Dioxo-5-phenylpentanoic acid or its ester derivatives in such a process would be expected to yield highly substituted pyridinone structures.

Dihydropyrimidinone Synthesis: The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. organic-chemistry.orgnih.gov Given that 3,5-Dioxo-5-phenylpentanoic acid contains a β-dicarbonyl moiety, it is a prime candidate for Biginelli-like reactions, which would lead to the formation of complex pyrimidinone derivatives with potential biological activities.

Heterocyclic SystemPotential Synthetic RouteRequired Reagents
2H-Pyran-2-oneIntramolecular cyclizationAcid or base catalysis
PyridinoneHantzsch-like reactionAldehyde, Ammonia/Amine
DihydropyrimidinoneBiginelli-like reactionAldehyde, Urea/Thiourea

Utility in Cascade Reactions and Multicomponent Processes

The inherent reactivity of 3,5-Dioxo-5-phenylpentanoic acid makes it a valuable component for designing cascade reactions and multicomponent processes, which are highly efficient methods for building molecular complexity in a single operation. As mentioned previously, the Hantzsch and Biginelli reactions are classic examples of multicomponent reactions where this dicarbonyl compound could be employed. wikipedia.orgorganic-chemistry.orgnih.gov

These reactions are, by their nature, cascade processes. For instance, in the Biginelli reaction, a series of events including condensation, iminium ion formation, nucleophilic addition, and cyclization occur in a single pot. organic-chemistry.org The use of a substrate like 3,5-Dioxo-5-phenylpentanoic acid would introduce additional functionality and stereochemical possibilities into the resulting heterocyclic products.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 3,5 Dioxo 5 Phenylpentanoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of 3,5-dioxo-5-phenylpentanoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. For 3,5-dioxo-5-phenylpentanoic acid (C₁₁H₁₀O₄), the monoisotopic mass is calculated to be 206.05790880 atomic mass units. guidechem.com An experimentally determined mass that closely matches this theoretical value confirms the molecular formula and rules out other potential elemental compositions.

Beyond simple formula elucidation, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), serves as a powerful technique for real-time reaction monitoring. In the synthesis of 3,5-dioxo-5-phenylpentanoic acid or its derivatives, LC-HRMS can be used to track the consumption of reactants and the formation of the product and any byproducts. This is achieved by monitoring the exact masses of the species of interest over the course of the reaction. For instance, in reactions involving complex biological matrices or crude reaction mixtures, techniques like ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) can rapidly separate and identify components, offering high throughput and sensitivity. nih.gov Derivatization of the keto acid functionality can further enhance detection and provide additional structural information during analysis. nih.gov

The table below summarizes the key mass spectrometric data for 3,5-dioxo-5-phenylpentanoic acid.

PropertyValue
Molecular FormulaC₁₁H₁₀O₄
Molecular Weight206.197 g/mol
Exact Mass206.05790880 u
Monoisotopic Mass206.05790880 u

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and dynamic behavior of 3,5-dioxo-5-phenylpentanoic acid in solution. While one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic carbon-hydrogen framework, more sophisticated techniques are required for detailed stereochemical and mechanistic investigations. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals unequivocally. These assignments are the foundation for more advanced studies.

For stereochemical analysis, particularly of chiral derivatives of 3,5-dioxo-5-phenylpentanoic acid, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. NOESY detects through-space interactions between protons, allowing for the determination of their relative spatial proximity and thus the stereochemistry of the molecule. In mechanistic studies, NMR can be used to monitor the progress of reactions in real-time. acs.org For example, in a kinetic resolution process, the formation of diastereomeric intermediates can be observed and quantified by ¹H NMR, providing insights into the reaction mechanism and the origin of stereoselectivity. acs.org Furthermore, computational NMR tools, which calculate theoretical chemical shifts for different stereoisomers, can be compared with experimental data to validate or revise proposed structures. researchgate.net

The following table outlines the types of advanced NMR experiments and their applications in the study of 3,5-dioxo-5-phenylpentanoic acid and its derivatives.

NMR ExperimentInformation ProvidedApplication
COSYShows correlations between protons that are coupled to each other (typically through 2-3 bonds).Elucidating the spin systems within the molecule.
HSQCCorrelates protons directly to the carbons they are attached to.Unambiguous assignment of protonated carbons.
HMBCShows correlations between protons and carbons over longer ranges (typically 2-4 bonds).Assembling the carbon skeleton and assigning quaternary carbons.
NOESY/ROESYDetects through-space correlations between protons, providing information on their spatial proximity.Determining relative stereochemistry and conformational analysis.
In-situ NMRMonitors changes in the NMR spectrum of a reaction mixture over time.Studying reaction kinetics, identifying intermediates, and mechanistic elucidation.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomeric State Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the functional groups and bonding arrangements within a molecule, making it ideal for studying the subtle structural features of 3,5-dioxo-5-phenylpentanoic acid, such as hydrogen bonding and tautomerism.

The presence of two carbonyl groups and a carboxylic acid moiety in 3,5-dioxo-5-phenylpentanoic acid allows for the existence of keto-enol tautomers. The equilibrium between these forms is influenced by factors such as solvent and temperature. FTIR and Raman spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational modes. For example, the C=O stretching vibrations of the ketone and carboxylic acid groups will have distinct frequencies compared to the C=C and C-O stretching vibrations present in the enol tautomer. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for analyzing solid samples and can be employed to detect and even quantify the different tautomeric forms present in a crystalline or amorphous solid. nih.gov

Furthermore, the carboxylic acid group can participate in both intramolecular and intermolecular hydrogen bonding. These interactions cause characteristic shifts in the vibrational frequencies of the involved groups, notably the O-H and C=O stretching bands. In FTIR spectra, strong intermolecular hydrogen bonding in the solid state often results in a very broad O-H stretching band at lower wavenumbers. researchgate.net The analysis of these shifts provides detailed information about the nature and strength of the hydrogen bonding network.

Key vibrational modes for the analysis of 3,5-dioxo-5-phenylpentanoic acid are summarized in the table below.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Indicates the presence and strength of hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000Confirms the presence of the phenyl ring.
C=O Stretch (Ketone/Acid)1760 - 1690Sensitive to conjugation, hydrogen bonding, and tautomeric form.
C=C Stretch (Enol)1650 - 1600A key indicator of the presence of the enol tautomer.
C-O Stretch (Acid/Enol)1320 - 1210Provides information about the carboxylic acid and enol functionalities.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For 3,5-dioxo-5-phenylpentanoic acid, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular connectivity and conformation in the crystal lattice. researchgate.net

This technique is also uniquely capable of revealing the intricate network of intermolecular interactions that govern the packing of molecules in a crystal. This includes the identification and characterization of hydrogen bonds, such as those involving the carboxylic acid dimer motif, and other non-covalent interactions like π-π stacking of the phenyl rings. Understanding these interactions is crucial as they influence the physical properties of the solid material, including its melting point and solubility. While a crystal structure for 3,5-dioxo-5-phenylpentanoic acid itself is not publicly available, analysis of structurally similar compounds demonstrates the power of this technique. researchgate.netmdpi.com

The data obtained from X-ray crystallography serves as a benchmark for validating the results of computational modeling and spectroscopic analyses in other phases.

Structural ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular DistancesThe nature and geometry of interactions like hydrogen bonds and van der Waals forces.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

While 3,5-dioxo-5-phenylpentanoic acid itself is achiral, its derivatives, which may be synthesized through stereoselective reactions, can be chiral. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying these chiral molecules. cas.cze-bookshelf.de These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

The primary application of chiroptical spectroscopy in this context is the determination of enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. mdpi.com The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the spectrum of a sample of unknown purity to that of a pure enantiomer, the e.e. can be accurately determined. rsc.org Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) extend these principles to the vibrational transitions of a molecule, providing rich stereochemical information. nih.gov

In cases where chiroptical methods are not directly applicable or available, enantiomeric excess can also be determined by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, often after derivatization of the analyte. nih.gov

The table below compares different methods for determining enantiomeric excess.

TechniquePrincipleAdvantages
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light.Non-destructive, sensitive, can provide information on absolute configuration.
Optical Rotatory Dispersion (ORD)Measures the rotation of the plane of polarized light as a function of wavelength.Complements CD, sensitive to stereochemistry.
Chiral HPLCSeparates enantiomers based on their differential interactions with a chiral stationary phase.Provides a physical separation of enantiomers, highly accurate and precise.
NMR with Chiral Shift ReagentsA chiral reagent is added to form diastereomeric complexes with the enantiomers, which have distinct NMR signals.Can be performed on a standard NMR spectrometer, provides direct quantification.

Theoretical and Mechanistic Investigations of Biological Interactions of 3,5 Dioxo 5 Phenylpentanoic Acid Derivatives

In Silico Prediction of Potential Biological Activities and ADME Properties

The initial stages of drug discovery often involve in silico methods to predict the potential biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational tools help to prioritize compounds for synthesis and further testing, thereby saving time and resources. nih.gov

For derivatives of 3,5-Dioxo-5-phenylpentanoic acid, various computational models can be employed to predict their pharmacological and toxicological profiles. nih.gov These models utilize the chemical structure of the compounds to estimate properties like solubility, lipophilicity, and potential for binding to biological targets. nih.govnih.gov For instance, the percentage of intestinal absorption can be predicted using formulas that consider the topological polar surface area (TPSA) of the molecule. eijppr.com

The "drug-likeness" of a compound, a qualitative concept used to evaluate its potential as a drug candidate, is often assessed using rules such as Lipinski's rule of five. nih.gov These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.goveijppr.com

Table 1: Predicted ADME and Drug-Likeness Properties of Hypothetical 3,5-Dioxo-5-phenylpentanoic Acid Derivatives

DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability (%)Lipinski's Rule of Five Violations
A 220.211.514850
B 294.292.825700
C 350.373.516650

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

Furthermore, in silico toxicity prediction is a critical step to flag potential liabilities early in the drug discovery process. nih.gov Models can predict potential hepatotoxicity, cardiotoxicity, and other adverse effects based on the chemical structure. nih.gov

Structure-Based Ligand Design and Computational Screening for Protein Targets

Structure-based drug design (SBDD) and computational screening are powerful techniques to identify and optimize ligands for specific protein targets. nih.govrsc.org When the three-dimensional structure of a target protein is known, either from experimental methods like X-ray crystallography or from computational modeling, it can be used to guide the design of complementary ligands. nih.gov

For 3,5-Dioxo-5-phenylpentanoic acid derivatives, computational screening of large compound libraries against a panel of disease-relevant protein targets can help identify potential biological activities. mdpi.comnih.gov This process, often referred to as virtual screening, involves docking the chemical structures of the compounds into the binding sites of the target proteins and scoring their potential interactions. mdpi.comnih.gov

The identification of potential protein targets can also be guided by transcriptomics data. nih.gov By comparing the gene expression profiles of cells treated with a compound to those with specific gene knockdowns, it's possible to infer the protein targets of the compound. nih.gov

Table 2: Potential Protein Targets for 3,5-Dioxo-5-phenylpentanoic Acid Derivatives Identified Through Virtual Screening

Protein TargetTherapeutic AreaDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) Inflammation-9.5Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX) Inflammation, Asthma-8.8His367, His372, Ile406
Hormone-Sensitive Lipase (B570770) (HSL) Type 2 Diabetes-8.2Ser423, His679, Asp650

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

Mechanistic Hypotheses for Enzyme Inhibition or Receptor Binding Pathways

Once a potential interaction between a 3,5-Dioxo-5-phenylpentanoic acid derivative and a protein target is identified, the next step is to formulate a mechanistic hypothesis for this interaction. Molecular docking studies can provide insights into the binding mode of the ligand within the active site of an enzyme or the binding pocket of a receptor. nih.govresearchgate.net

For enzyme inhibitors, the mechanism can be competitive, non-competitive, or uncompetitive. nih.gov For example, some inhibitors may bind to the active site of an enzyme, preventing the substrate from binding. Others might bind to an allosteric site, causing a conformational change that inactivates the enzyme. nih.gov In the case of hormone-sensitive lipase (HSL) inhibition by certain compounds, a proposed mechanism involves a nucleophilic attack by a serine residue in the enzyme's active site on the inhibitor, leading to the formation of a covalent intermediate. nih.gov

The binding of a ligand to a receptor can trigger a cascade of intracellular signaling events. The specific interactions between the ligand and the amino acid residues in the receptor's binding pocket determine whether the ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). nih.gov

Theoretical Framework for Understanding Selectivity and Potency

The selectivity and potency of a drug are crucial for its therapeutic efficacy and safety profile. A selective drug primarily interacts with its intended target, minimizing off-target effects. Potency refers to the concentration of the drug required to produce a specific effect.

For 3,5-Dioxo-5-phenylpentanoic acid derivatives, theoretical frameworks can be developed to understand the structural features that govern their selectivity and potency. By comparing the binding modes and interaction energies of a series of derivatives with their target and off-target proteins, it's possible to identify key structural modifications that enhance selectivity. For instance, optimizing substituents on the phenyl ring or modifying the linker between the dioxo-pentanoic acid core and other functionalities can significantly impact selectivity for a particular enzyme subtype, such as distinguishing between PDE4B and PDE4D. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural properties of the compounds with their biological activities. nih.gov These models can then be used to predict the potency of new, unsynthesized derivatives and guide further optimization efforts.

Future Research Directions and Unexplored Avenues for 3,5 Dioxo 5 Phenylpentanoic Acid

Development of Greener Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. rsc.org Future research on 3,5-dioxo-5-phenylpentanoic acid should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising avenue is the adoption of microwave-assisted synthesis (MAS) . Compared to conventional heating methods, MAS often leads to significantly shorter reaction times, higher yields, and improved selectivity. nih.govnih.gov The application of microwave irradiation to the synthesis of 3,5-dioxo-5-phenylpentanoic acid could streamline its production, making it more efficient and environmentally friendly. nih.gov

Another key area for development is the implementation of flow chemistry . Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. rsc.orgdurham.ac.ukrsc.org A continuous-flow process for the synthesis of 3,5-dioxo-5-phenylpentanoic acid could lead to a more sustainable and economically viable manufacturing process. durham.ac.uk

Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents , such as water or acetone, would significantly improve the environmental profile of its synthesis. rsc.orgrsc.orgresearchgate.net Research into solid-state reactions or reactions in eutectic mixtures could also provide viable green alternatives to traditional solvent-based syntheses.

Finally, the principles of biocatalysis offer a powerful approach to green synthesis. nih.gov The use of enzymes or whole-cell systems to catalyze the formation of 3,5-dioxo-5-phenylpentanoic acid could offer high selectivity and operate under mild, aqueous conditions, aligning perfectly with the goals of sustainable chemistry. The biochemical synthesis of other keto acids from renewable resources has already been demonstrated, suggesting that a similar approach for 3,5-dioxo-5-phenylpentanoic acid is a feasible and important research direction. nih.gov

Table 1: Potential Greener Synthetic Methodologies for 3,5-Dioxo-5-phenylpentanoic Acid

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis (MAS)Reduced reaction times, higher yields, increased efficiency. nih.govnih.govOptimization of microwave parameters (power, temperature, time) for the synthesis of 3,5-dioxo-5-phenylpentanoic acid.
Flow ChemistryPrecise reaction control, enhanced safety, scalability. rsc.orgdurham.ac.ukrsc.orgDevelopment of a continuous-flow reactor setup for the synthesis and in-line purification of the target molecule.
Green Solvents/Solvent-Free ConditionsReduced environmental impact, simplified workup procedures. rsc.orgrsc.orgresearchgate.netInvestigation of water, acetone, or other bio-derived solvents as reaction media; exploration of solid-state synthesis.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. nih.govIdentification or engineering of enzymes capable of catalyzing the formation of 3,5-dioxo-5-phenylpentanoic acid.

Exploration of Novel Catalytic Transformations

The rich chemical functionality of 3,5-dioxo-5-phenylpentanoic acid makes it a versatile substrate for a wide array of catalytic transformations. Future research should focus on unlocking this potential to create novel and valuable chemical entities.

A significant area of interest is asymmetric catalysis , which would allow for the synthesis of chiral molecules with high enantiomeric purity. rsc.org The dicarbonyl moiety of 3,5-dioxo-5-phenylpentanoic acid is an ideal handle for asymmetric transformations. For instance, asymmetric hydrogenation of one of the ketone groups could lead to the formation of chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis. acs.orgorganicchemistrydata.orgrsc.org The development of chiral ruthenium or rhodium catalysts for this purpose would be a significant advancement. rsc.org

Furthermore, the acidic α-protons of the dicarbonyl system make it an excellent nucleophile in various carbon-carbon bond-forming reactions . youtube.compressbooks.pub The use of organocatalysts, such as chiral amines or thioureas, could facilitate enantioselective alkylations, aldol (B89426) reactions, and Michael additions, expanding the synthetic utility of this compound. rsc.org

The carboxylic acid group also presents opportunities for novel catalytic reactions. For example, decarboxylative cross-coupling reactions could be explored to introduce new functional groups at the expense of the carboxyl moiety.

Table 2: Potential Novel Catalytic Transformations of 3,5-Dioxo-5-phenylpentanoic Acid

TransformationCatalytic SystemPotential Products
Asymmetric HydrogenationChiral transition metal complexes (e.g., Ru, Rh). acs.orgorganicchemistrydata.orgrsc.orgChiral β-hydroxy ketones.
Asymmetric AlkylationChiral phase-transfer catalysts or organocatalysts. rsc.orgEnantioenriched α-alkylated β-dicarbonyl compounds.
Asymmetric Aldol ReactionChiral organocatalysts (e.g., prolinamides).Chiral β-hydroxy-δ-keto esters.
Asymmetric Michael AdditionChiral organocatalysts (e.g., thioureas). nih.govChiral adducts with α,β-unsaturated compounds.
Decarboxylative CouplingTransition metal catalysts (e.g., Pd, Cu).Phenyl-substituted diketones with new functional groups.

Integrated Computational-Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work has become a powerful engine for reaction discovery and optimization. rsc.org For 3,5-dioxo-5-phenylpentanoic acid, an integrated approach can accelerate the exploration of its chemical reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental properties of the molecule, such as its keto-enol tautomerism. orientjchem.org Understanding the relative stabilities of the different tautomers is crucial for predicting its reactivity in various chemical environments. orientjchem.org DFT studies can also be used to model reaction mechanisms for the catalytic transformations described in the previous section. nih.govacs.orgtib.eursc.org This can provide valuable insights into transition state geometries and activation energies, helping to rationalize experimental observations and guide the design of more efficient catalysts. nih.govrsc.org

Computational screening of potential catalysts for specific transformations of 3,5-dioxo-5-phenylpentanoic acid can significantly narrow down the experimental effort required. By predicting the binding affinities and catalytic activities of different catalyst candidates, computational methods can help to identify the most promising systems for experimental validation.

Role in Emerging Areas of Chemical Biology

The unique structure of 3,5-dioxo-5-phenylpentanoic acid also suggests potential applications in the field of chemical biology, where small molecules are used to probe and manipulate biological systems.

One exciting possibility is its use as a scaffold for the development of enzyme inhibitors . The dicarbonyl moiety can act as a chelating agent for metal ions in the active sites of metalloenzymes. nih.gov By modifying the phenyl ring and the carboxylic acid group, it may be possible to design potent and selective inhibitors for specific enzymes involved in disease pathways.

Furthermore, the concept of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, opens up new avenues for the application of 3,5-dioxo-5-phenylpentanoic acid. wikipedia.orgnih.govmit.edu If appropriately functionalized, this molecule could serve as a chemical reporter or a bioorthogonal reaction partner. For instance, the ketone functionalities could potentially participate in bioorthogonal ligation reactions, such as oxime or hydrazone formation, allowing for the labeling and tracking of biomolecules in living cells. wikipedia.org

The structural similarity of 3,5-dioxo-5-phenylpentanoic acid to certain metabolic intermediates also suggests a potential role in metabolic labeling or as a building block in the biosynthesis of novel compounds . researchgate.net Exploring its uptake and metabolism by microorganisms could reveal new biosynthetic pathways and lead to the production of valuable chemicals. nih.govresearchgate.net

Q & A

Q. Advanced Research Focus

  • DFT calculations : Model transition states for cycloaddition or nucleophilic attacks (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Docking studies : Predict interactions with biological targets (e.g., COX-2 enzymes) using AutoDock Vina .

How should researchers design experiments to assess the metabolic stability of 3,5-Dioxo-5-phenylpentanoic acid in pharmacokinetic studies?

Q. Basic Research Focus

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2t_{1/2}).
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., glucuronide conjugates) .
  • pH-dependent stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

What are the challenges in characterizing the supramolecular interactions of 3,5-Dioxo-5-phenylpentanoic acid in crystal engineering?

Q. Advanced Research Focus

  • Hydrogen-bonding networks : Analyze X-ray structures for carbonyl-phenyl stacking or dimerization motifs.
  • Thermodynamic studies : Use DSC/TGA to assess thermal stability and polymorph transitions.
  • Solvent screening : Test crystallization in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane) .

How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

Q. Advanced Research Focus

  • Benchmarking : Compare computed (e.g., Gaussian NMR shifts) vs. experimental 1^1H NMR, adjusting for solvent and temperature effects.
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) and refine DFT parameters (e.g., solvent model = PCM) .

What are the best practices for integrating 3,5-Dioxo-5-phenylpentanoic acid into multi-step synthetic routes while minimizing side reactions?

Q. Basic Research Focus

  • Protecting groups : Temporarily block reactive ketones with tert-butyldimethylsilyl (TBS) groups during alkylation steps.
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.